2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2095409-43-9
VCID: VC7115746
InChI: InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)
SMILES: CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C10H17N3O4
Molecular Weight: 243.263

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

CAS No.: 2095409-43-9

Cat. No.: VC7115746

Molecular Formula: C10H17N3O4

Molecular Weight: 243.263

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid - 2095409-43-9

Specification

CAS No. 2095409-43-9
Molecular Formula C10H17N3O4
Molecular Weight 243.263
IUPAC Name 3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)
Standard InChI Key OMAJGFBHQOFABU-UHFFFAOYSA-N
SMILES CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three functional elements: a propanoic acid backbone, a Boc-protected amino group, and a 3-methyl-3H-diazirin-3-yl moiety. The Boc group ((C(CH3)3OCO)\text{(C(CH}_3\text{)}_3\text{OCO)}) protects the amino functionality during synthetic procedures, while the diazirine ring (N2C(CH3)\text{N}_2\text{C(CH}_3\text{)}) enables photochemical reactivity . The SMILES notation CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C\text{CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C} and InChIKey OMAJGFBHQOFABU-UHFFFAOYSA-N\text{OMAJGFBHQOFABU-UHFFFAOYSA-N} provide precise representations of its connectivity and stereochemistry .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC10H17N3O4\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight243.26 g/mol
CAS Number2095409-43-9
IUPAC Name3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
AppearanceWhite to off-white powder
Storage Conditions4°C in a dry environment

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ 1.47 ppm for tert-butyl protons) and the diazirine ring (δ 1.09 ppm for methyl groups) . High-Performance Liquid Chromatography (HPLC) analyses confirm purity levels exceeding 95%, a prerequisite for experimental reproducibility.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential protection and functionalization steps:

  • Amino Group Protection: The amino group of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Diazirine Ring Formation: A modified Hirao reaction introduces the diazirine moiety via cyclization of a ketone precursor with hydrazine .

Table 2: Critical Reaction Parameters

ParameterOptimal Condition
Reaction Temperature0–25°C
Solvent SystemTetrahydrofuran (THF)/Water
Catalyst4-Dimethylaminopyridine (DMAP)
Yield35–40% (2 steps)

Purification and Quality Control

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the product from byproducts . Mass spectrometry (MS) confirms the molecular ion peak at m/z 243.26 .

Applications in Biochemical Research

Photoaffinity Labeling

The diazirine ring undergoes homolytic cleavage under UV light (350–365 nm), generating a reactive carbene intermediate (:CH2\text{:CH}_2) that forms covalent bonds with proximal nucleophiles (e.g., amino acid side chains) . This property enables:

  • Target Identification: Mapping binding sites of small molecules on proteins.

  • Interaction Dynamics: Studying transient protein-ligand complexes in real time .

Case Study: SOAT Inhibitor Development

In a seminal study, the compound was incorporated into beauveriolide analogues to investigate sterol O-acyltransferase (SOAT) inhibition . The diazirine-enabled photo-crosslinking revealed binding interactions critical for suppressing cholesteryl ester synthesis, advancing atherosclerosis research .

PrecautionImplementation
Personal ProtectionNitrile gloves, lab coat, safety goggles
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Future Directions and Innovations

Enhanced Synthetic Yields

Optimizing catalyst systems (e.g., using flow chemistry) could improve stepwise yields beyond 50%, reducing production costs .

Expanded Applications

Emerging uses in cryo-electron microscopy (cryo-EM) sample preparation and targeted protein degradation (PROTACs) warrant further exploration .

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